REACTION_CXSMILES
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B.C1COCC1.[I:7][C:8]1[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][C:9]=1[C:10](O)=[O:11]>C1COCC1>[I:7][C:8]1[CH:16]=[CH:15][C:14]([C:17]([F:19])([F:20])[F:18])=[CH:13][C:9]=1[CH2:10][OH:11] |f:0.1|
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Name
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|
Quantity
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94 mL
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Type
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reactant
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Smiles
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B.C1CCOC1
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Name
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|
Quantity
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2.97 g
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Type
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reactant
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Smiles
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IC1=C(C(=O)O)C=C(C=C1)C(F)(F)F
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Name
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Quantity
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300 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was heated
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Type
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TEMPERATURE
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Details
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at reflux for 90 min
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Duration
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90 min
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Type
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CUSTOM
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Details
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carefully quenched with 6N HCl until no further gas evolution
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Type
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ADDITION
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Details
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The reaction was diluted with H2O (250 mL)
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Type
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EXTRACTION
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Details
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extracted with EtOAc (3×250 mL)
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Type
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WASH
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Details
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The combined extracts were washed with brine (300 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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The crude material was purified by flash chromatography (0-25% EtOAc/hexanes gradient)
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Name
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Type
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product
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Smiles
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IC1=C(C=C(C=C1)C(F)(F)F)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |